Cas no 1804701-60-7 (3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C9H4BrF5N2/c10-2-6-5(8(11)12)1-4(3-16)17-7(6)9(13,14)15/h1,8H,2H2
- InChIKey: ZKKUSZFNIZEDCK-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(F)(F)F)=NC(C#N)=CC=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 310
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 36.7
3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029038046-500mg |
3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1804701-60-7 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
Alichem | A029038046-1g |
3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1804701-60-7 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029038046-250mg |
3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1804701-60-7 | 95% | 250mg |
$931.00 | 2022-04-01 |
3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridineに関する追加情報
Recent Advances in the Application of 3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS: 1804701-60-7) in Chemical Biology and Pharmaceutical Research
3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS: 1804701-60-7) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural features. This heterocyclic compound, characterized by multiple halogen substitutions and a cyano group, has shown significant potential in the development of novel bioactive molecules. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, antiviral agents, and other pharmacologically relevant compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of potent and selective FGFR (fibroblast growth factor receptor) inhibitors. The bromomethyl group at the 3-position serves as an excellent handle for further functionalization through nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl and cyano groups contribute to the overall stability and bioavailability of the resulting drug candidates.
In the field of agrochemical research, this compound has been employed in the development of next-generation fungicides. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of derived compounds, making them particularly effective against resistant strains of fungal pathogens. Recent patent applications (WO2023051234) have disclosed novel formulations containing derivatives of 3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine with improved field performance.
From a synthetic chemistry perspective, researchers have developed innovative methodologies for the selective modification of this scaffold. A 2024 publication in Organic Letters described a palladium-catalyzed cross-coupling reaction that allows for the introduction of various aryl and heteroaryl groups at the bromomethyl position while preserving the other functional groups. This advancement has significantly expanded the structural diversity accessible from this key intermediate.
The compound's mechanism of action in biological systems has been the subject of recent investigations. Studies utilizing cryo-EM and X-ray crystallography have revealed that derivatives of this pyridine core can induce conformational changes in target proteins, particularly in ATP-binding pockets of various kinases. These structural insights are guiding the rational design of more potent and selective therapeutic agents.
Future research directions include exploring the application of this scaffold in PROTAC (proteolysis targeting chimera) development and other targeted protein degradation strategies. The compound's ability to serve as a linker between target-binding moieties and E3 ligase recruiters makes it particularly valuable in this rapidly growing field of pharmaceutical research.
1804701-60-7 (3-(Bromomethyl)-6-cyano-4-(difluoromethyl)-2-(trifluoromethyl)pyridine) 関連製品
- 2229221-62-7(tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate)
- 2138108-10-6(1-(4-Fluorophenyl)-4-methylcyclohex-2-en-1-ol)
- 2228557-96-6(2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal)
- 1495650-89-9(2-Butanone, 1-[(2,5-dimethylphenyl)thio]-3-methyl-)
- 1341532-31-7(2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide)
- 1315-07-7(Strontium selenide)
- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)
- 108499-23-6(N-4-(sulfanylmethyl)phenylacetamide)
- 58377-44-9(tert-butyl N-methoxycarbamate)
- 2764009-82-5((9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate)



